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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B14746690

Head-to-Head Comparison: (R)-Crinecerfont and
Emraciclib

A Note on "Emraciclib: Publicly available scientific literature and clinical trial databases do not
contain information on a compound named "Emraciclib.” It is possible that this is a
typographical error and may refer to "Abemaciclib,” a cyclin-dependent kinase 4/6 (CDK4/6)
inhibitor approved for the treatment of certain types of breast cancer. Given that (R)-
Crinecerfont is a corticotropin-releasing factor type 1 (CRF1) receptor antagonist for
congenital adrenal hyperplasia (CAH), a direct head-to-head comparison with a CDK4/6
inhibitor for oncology would not be scientifically meaningful due to their vastly different
mechanisms of action and therapeutic indications.

Therefore, this guide will provide a comprehensive overview of (R)-Crinecerfont, including its
mechanism of action, preclinical and clinical data, and relevant experimental protocols. This
information is intended to serve as a valuable resource for researchers, scientists, and drug
development professionals.

(R)-Crinecerfont (CRENESSITY™)

(R)-Crinecerfont, also known as NBI-74788, is a first-in-class, oral, selective, non-steroidal
corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is developed for the
treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[3]
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The FDA has approved CRENESSITY™ (crinecerfont) for this indication in both adult and
pediatric patients aged four years and older.[1]

Mechanism of Action

CAH is a genetic disorder characterized by a deficiency in an enzyme, most commonly 21-
hydroxylase, required for cortisol synthesis in the adrenal glands. This deficiency leads to a
lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the
overproduction of corticotropin-releasing factor (CRF) and subsequently adrenocorticotropic
hormone (ACTH).[4] Elevated ACTH levels lead to adrenal hyperplasia and the shunting of
steroid precursors toward the androgen synthesis pathway, causing hyperandrogenism.[4]

(R)-Crinecerfont works by selectively antagonizing the CRF1 receptor in the pituitary gland.[5]
[6] This blockade reduces the secretion of ACTH, which in turn decreases the production of
adrenal androgens, such as androstenedione.[4] This steroid-independent mechanism allows
for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage
androgen excess in CAH patients, thereby potentially mitigating the long-term side effects of
high-dose steroid therapy.[3][4]
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Figure 1. Mechanism of action of (R)-Crinecerfont in CAH.

Preclinical and Clinical Data
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An open-label, multiple-dose, dose-finding Phase 2 study in adults with classic CAH
demonstrated that (R)-Crinecerfont led to meaningful reductions in key disease biomarkers
after 14 days of treatment.

. Dose of (R)-Crinecerfont Median Percent Reduction
Biomarker . ] ]
(twice daily) from Baseline

ACTH 50 mg - 100 mg 54% - 75%
17-hydroxyprogesterone (17-

y yProg ( 50 mg - 100 mg 54% - 75%
OHP)
Androstenedione (A4) 50 mg - 100 mg 21% - 64% (dose-related)

Data from a Phase 2 study in
adults with CAH.[2]

A similar Phase 2 study in adolescents (aged 14-17 years) with classic CAH also showed
substantial reductions in adrenal androgens and their precursors after 14 days of treatment
with 50 mg of (R)-Crinecerfont twice daily.[7]

Biomarker Median Percent Reduction from Baseline
ACTH 57%
17-OHP 69%
Androstenedione 58%

Data from a Phase 2 study in adolescents with
CAH.[4]

The efficacy and safety of (R)-Crinecerfont were further evaluated in the Phase 3 CAHtalyst™
global registrational studies in both adult and pediatric patients with classic CAH.

CAHtalyst™ Adult Study
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. (R)-Crinecerfont
Endpoint Placebo (n=60) p-value
(n=122)

Primary: Percent
reduction in daily
glucocorticoid (GC)
dose at Week 24

-27.3% -10.3% <0.0001

while maintaining

androgen control

Key Secondary:

Percent of patients

achieving a ~63% ~18% <0.0001
physiologic GC dose

at Week 24

Key Secondary:
Change in

) -299 ng/dL +45.5 ng/dL <0.001
androstenedione from

baseline at Week 4

Data from the Phase 3
CAHtalyst™ Adult
Study.[3][8]

CAHtalyst™ Pediatric Study
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(R)-Crinecerfont

Endpoint
(n=69)

Placebo (n=31) p-value

Primary: Change in
androstenedione from -6.9 nmol/L

baseline at Week 4

+2.5 nmol/L 0.0002

Key Secondary:
Percent change in

_ -18.0%
daily GC dose from

baseline to Week 28

+5.6% <0.0001

Percent of patients
achieving a

_ . 30%
physiologic GC dose

at Week 28

0%

Data from the Phase 3
CAHtalyst™ Pediatric
Study.[9][10]

Experimental Protocols

The following provides a general overview of the methodologies used in the Phase 3

CAHtalyst™ clinical trials.

o Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[8]

o Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.[3][8]

« Intervention: Participants were randomized in a 2:1 ratio to receive either (R)-Crinecerfont

or placebo for 24 weeks.[8]

» Dosing: Glucocorticoid treatment was kept stable for the first 4 weeks to assess

androstenedione levels. This was followed by a 20-week period of glucocorticoid dose

reduction and optimization to find the lowest dose that maintained androstenedione control.

[8]
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Primary Endpoint: The percent change in the daily glucocorticoid dose from baseline to week
24, with the maintenance of androstenedione control.[8]

Key Secondary Endpoints: Change in androstenedione levels at week 4 and the proportion
of patients achieving a physiologic glucocorticoid dose at week 24.[8]

Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
Participants: 103 children and adolescents (aged 2-17 years) with classic CAH.[9]

Intervention: Participants were randomized to receive either oral (R)-Crinecerfont twice
daily or placebo for 28 weeks.[9]

Dosing: (R)-Crinecerfont was administered at a weight-guided dose: 25 mg for 10 to <20
kg, 50 mg for 20 to <55 kg, and 100 mg for =55 kg.[9]

Primary Endpoint: The change in androstenedione levels from baseline to week 4.[9]

Key Secondary Endpoints: The change in daily glucocorticoid dose from baseline to week
28.[9]
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Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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